Pd-PEPPSI-IPr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H41Cl3N3Pd- |

|---|---|

Molecular Weight |

680.5 g/mol |

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;3-chloropyridine;dichloropalladium |

InChI |

InChI=1S/C27H37N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-21H,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |

InChI Key |

RCMMLYKKFGVLOP-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure of Pd-PEPPSI-IPr Catalyst

The this compound catalyst, with the full name --INVALID-LINK--palladium(II) dichloride, is a highly efficient and versatile organometallic complex.[1] Developed by Professor Michael G. Organ's group, the "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) technology has become a cornerstone in modern organic synthesis, particularly for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[2] Its notable stability to air and moisture, combined with its high catalytic activity, makes it a preferred choice in both academic and industrial research, including drug discovery and development.[2][3][4]

This guide provides a detailed examination of the molecular structure of the this compound catalyst, supported by quantitative data, experimental protocols for its synthesis and characterization, and a structural diagram.

Core Molecular Structure

The this compound catalyst is a palladium(II) complex featuring a central palladium atom in a square planar geometry.[4][5] This geometry is characteristic of many Pd(II) complexes and is crucial for its reactivity profile. The palladium center is coordinated by four ligands:

-

N-Heterocyclic Carbene (NHC) Ligand (IPr): The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a strong sigma-donating ligand that forms a robust bond with the palladium center. Its most significant feature is the substantial steric bulk provided by the two diisopropylphenyl groups. This steric hindrance is critical for promoting the reductive elimination step in the catalytic cycle and preventing catalyst deactivation.

-

Pyridine (B92270) Ligand (3-Chloropyridine): A 3-chloropyridine (B48278) molecule is coordinated to the palladium atom. This ligand is considered a "throw-away" or ancillary ligand. It is relatively labile and is easily displaced during the activation of the precatalyst to the active Pd(0) species, initiating the catalytic cycle.[5]

-

Chloride Ligands: Two chloride ions (Cl⁻) complete the coordination sphere of the palladium atom. These anionic ligands are also displaced during the catalytic process.

The combination of a strongly-donating, sterically-demanding NHC ligand and a labile pyridine ligand contributes to the catalyst's high stability as a precatalyst and its high activity once in the catalytic cycle.

Structural Visualization

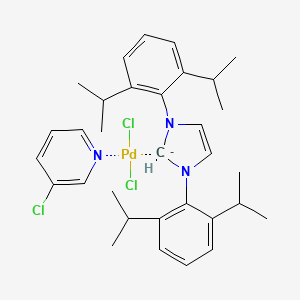

The following diagram illustrates the molecular structure of the this compound catalyst, detailing the arrangement of the ligands around the central palladium atom.

Caption: 2D representation of the this compound catalyst structure.

Quantitative Structural Data

The precise geometry of the this compound catalyst has been determined by single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles, providing a quantitative insight into the catalyst's structure. Data for related PEPPSI catalysts are included for comparison.

Table 1: Selected Bond Lengths (in Ångströms, Å)

| Complex | %Vbur | Pd–CNHC (Å) | Pd–Npy (Å) | Pd–Cl (Å) | Reference |

| [IPr–PEPPSI] | 34.8 | 1.969(3) | 2.137(3) | 2.290(9), 2.298(7) | [6] |

| [IPr#–PEPPSI] (Molecule 1) | 40.2 | 1.978(4) | 2.119(4) | 2.285(1), 2.300(1) | [5][6] |

| [IPr#–PEPPSI] (Molecule 2) | 38.2 | 1.965(4) | 2.114(4) | 2.301(1), 2.302(1) | [5][6] |

| [IPent–PEPPSI] | 38.3 | 1.975(3) | 2.097(2) | 2.2868(9), 2.3033(9) | [5][6] |

%Vbur (Percent Buried Volume) is a measure of the steric bulk of the NHC ligand.

Table 2: Selected Bond Angles (in Degrees, °)

| Complex | C–Pd–Cl (°) | N–Pd–Cl (°) | Reference |

| [IPr–PEPPSI] | 91.5(9), 87.2(9) | 91.0(8), 90.4(7) | [5] |

| [IPr#–PEPPSI] (Molecule 1) | 88.8(1), 91.5(1) | 90.6(1), 89.1(1) | [5][7] |

| [IPr#–PEPPSI] (Molecule 2) | 89.8(1), 89.4(1) | 90.4(1), 90.4(1) | [5][7] |

| [IPent–PEPPSI] | 90.5(1), 90.3(1) | 89.27(7), 89.90(7) | [5] |

The bond angles around the palladium center are all close to 90°, which is consistent with the expected square planar geometry.[5] The Pd–CNHC bond is significantly strong, indicating a robust connection between the palladium and the stabilizing IPr ligand.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of Pd-PEPPSI-type catalysts is known for its operational simplicity.[2]

-

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

-

Detailed Methodology

A general procedure for the synthesis is as follows:

-

To a reaction vessel, add the IPr imidazolium salt (e.g., IPr·HCl), palladium(II) chloride (PdCl₂), and a base such as potassium carbonate (K₂CO₃).[2][4]

-

Add 3-chloropyridine, which serves as both a ligand source and the reaction solvent.[2]

-

The reaction mixture is stirred vigorously at an elevated temperature, typically around 80 °C, for 16 to 24 hours.[2][4]

-

The reaction can be performed in air, highlighting the stability of the components and the product.[2]

-

After the reaction is complete, the product is typically isolated and purified, often by recrystallization, to yield the this compound catalyst as a solid. High yields (often >95%) are commonly reported.[2]

Structural Characterization

The identity and purity of the synthesized catalyst are confirmed using standard analytical techniques.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of the catalyst. It provides precise measurements of bond lengths, bond angles, and the overall molecular geometry.[4][5] The crystallographic data for a related complex, [IPr#–PEPPSI], has been deposited in the Cambridge Crystallographic Data Centre (CCDC 2262376).[4][5][7]

-

NMR Spectroscopy:

-

¹H NMR: Proton NMR is used to confirm the presence of the IPr and 3-chloropyridine ligands by identifying their characteristic proton signals. For example, in related complexes, distinct signals are observed for the aromatic protons of the pyridine and diisopropylphenyl groups, as well as the aliphatic protons of the isopropyl groups.[5]

-

¹³C NMR: Carbon-13 NMR provides further confirmation of the structure, showing characteristic signals for the carbene carbon and other carbon atoms in the ligands.[5]

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and elemental composition of the catalyst. A common observation in the ESI-MS spectrum is the ion corresponding to the loss of a chloride ligand, [M–Cl]⁺.[5]

References

- 1. americanelements.com [americanelements.com]

- 2. PEPPSI - Wikipedia [en.wikipedia.org]

- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Pd-PEPPSI-IPr

This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development on the synthesis and characterization of the palladium-based precatalyst, Pd-PEPPSI-IPr. This air- and moisture-stable complex has gained significant traction in cross-coupling reactions due to its high catalytic activity and operational simplicity.

Introduction

This compound, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is an organopalladium complex featuring an N-heterocyclic carbene (NHC) ligand.[1] Specifically, the IPr ligand is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. The complex is a precatalyst, meaning the palladium(II) center must be reduced to palladium(0) in situ to enter the catalytic cycle.[1] Its stability, commercial availability, and broad applicability in forming carbon-carbon and carbon-heteroatom bonds make it a valuable tool in organic synthesis.[1][2][3][4][5]

Synthesis of this compound

The synthesis of this compound is a straightforward procedure that can be performed in a standard laboratory setting. The general approach involves the reaction of the corresponding imidazolium (B1220033) salt with a palladium source in the presence of a base and the pyridine-based ligand.

Experimental Protocol

A common and efficient method for the synthesis of this compound is as follows:

Reagents and Equipment:

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (optional, as the catalyst is air-stable)

Procedure:

-

To a round-bottom flask, add IPr·HCl (1.1 equivalents), PdCl₂ (1.0 equivalent), and K₂CO₃ (5.0 equivalents).

-

Add 3-chloropyridine to the flask to act as both the solvent and the ancillary ligand.

-

The reaction mixture is stirred vigorously and heated to 80 °C.

-

The reaction is typically maintained at this temperature for 16-24 hours.[3][6]

-

After cooling to room temperature, the crude product can be purified. A common purification method is recrystallization from a solvent system like dichloromethane/hexane to yield the product as a yellow crystalline solid.[6]

An 82% yield has been reported for the synthesis of the closely related [IPr#-PEPPSI] complex using this methodology.[3][6]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized catalyst. The primary techniques employed are X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The this compound complex exhibits a square planar geometry around the palladium center.

Table 1: Selected Crystallographic Data for PEPPSI Complexes

| Complex | Pd-C (Å) | Pd-N (Å) | Pd-Cl (Å) | Reference |

| [IPr-PEPPSI] | 1.969(3) | 2.137(3) | 2.290(9), 2.298(7) | [7] |

| [IPent-PEPPSI] | 1.975(3) | 2.097(2) | 2.2868(9), 2.3033(9) | [6][7] |

| [IPr#-PEPPSI] (Molecule 1) | 1.978(4) | 2.119(4) | 2.285(1), 2.300(1) | [3][6][7][8] |

| [IPr#-PEPPSI] (Molecule 2) | 1.965(4) | 2.114(4) | 2.301(1), 2.302(1) | [3][6][7][8] |

Table 2: Selected Bond Angles for PEPPSI Complexes

| Complex | C-Pd-Cl (°) | N-Pd-Cl (°) | Reference |

| [IPr-PEPPSI] | 91.5(9), 87.2(9) | 91.0(8), 90.4(7) | [6] |

| [IPent-PEPPSI] | 90.5(1), 90.3(1) | 89.27(7), 89.90(7) | [6] |

| [IPr#-PEPPSI] (Molecule 1) | 88.8(1), 91.5(1) | 90.6(1), 89.1(1) | [6][7][8] |

| [IPr#-PEPPSI] (Molecule 2) | 89.8(1), 89.4(1) | 90.4(1), 90.4(1) | [6][7][8] |

The data indicates a strong bond between the palladium and the carbene carbon (Pd-C) and a relatively weaker bond to the pyridine (B92270) nitrogen (Pd-N), which is consistent with the "throw-away" nature of the pyridine ligand during catalytic activation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the complex in solution. While a detailed spectrum for the standard this compound is often found in the supporting information of publications, the data for the closely related and highly hindered [IPr#-PEPPSI] is readily available and presented here for reference.

Table 3: ¹H and ¹³C NMR Data for [IPr#-PEPPSI] in CDCl₃ [6]

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 8.97 (s, 1H) | 150.85 |

| 8.81 (d, J = 5.5 Hz, 1H) | 149.93 |

| 7.83 (d, J = 8.2 Hz, 1H) | 144.16 |

| 7.27 (m, 8H) | 144.04 |

| 7.15 (m, 12H) | 143.61 |

| 7.10–7.05 (m, 16H) | 141.79 |

| 7.00 (dd, J = 19.7, 7.4 Hz, 16H) | 138.01 |

| 6.78 (s, 4H) | 135.88 |

| 6.69 (d, J = 7.5 Hz, 8H) | 132.61 |

| 6.32 (s, 4H) | 131.42 |

| 5.38 (s, 2H) | 130.27 |

| 4.98 (s, 2H) | 129.47 |

| 129.36 | |

| 128.27 | |

| 127.83 | |

| 126.23 | |

| 126.14 | |

| 126.06 | |

| 124.81 | |

| 124.14 | |

| 56.30 | |

| 51.09 |

The absence of the acidic imidazolium proton signal (typically >10 ppm) in the ¹H NMR spectrum is a key indicator of successful complex formation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the synthesized complex. For [IPr#-PEPPSI], the calculated m/z for [M-Cl]⁺ (C₉₈H₇₆N₃Cl₂Pd) is 1472.4452, with the found value being 1472.4450, confirming the structure.[6]

Catalytic Activation Pathway

The this compound complex is a precatalyst and requires activation to the catalytically active Pd(0) species. The pyridine-based ligand facilitates this process.

References

- 1. PEPPSI - Wikipedia [en.wikipedia.org]

- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pd-PEPPSI-IPr in Cross-Coupling Reactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Palladium-PEPPSI-IPr catalyst and its mechanism in key cross-coupling reactions. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the catalyst's structure, activation, and catalytic cycle, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.

Introduction to Pd-PEPPSI-IPr

The this compound catalyst, where PEPPSI stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is a highly effective and versatile palladium(II) precatalyst. It features a bulky N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a 3-chloropyridine (B48278) "throw-away" ligand.[1] Developed by Professor Michael G. Organ and his team, this air- and moisture-stable complex has gained significant traction in both academic and industrial settings due to its high reactivity, broad functional group tolerance, and operational simplicity.[2] Unlike many traditional palladium catalysts, this compound can often be handled in the open air without significant degradation, making it a user-friendly option for a wide range of cross-coupling reactions.

The catalyst's structure features a square planar palladium center. The strong σ-donating nature of the IPr ligand facilitates crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2] The 3-chloropyridine ligand, on the other hand, enhances the catalyst's stability for storage but is readily displaced during the in-situ activation to the catalytically active Pd(0) species.

The Catalytic Cycle: A Closer Look at the Suzuki-Miyaura Reaction

The this compound catalyst is a precatalyst, meaning it must be reduced from its Pd(II) oxidation state to the catalytically active Pd(0) form. This reduction typically occurs in situ in the presence of a suitable reducing agent, often one of the reagents in the cross-coupling reaction itself, such as an organometallic compound or an amine.[3] Once the active (NHC)Pd(0) species is formed, it enters the catalytic cycle. The Suzuki-Miyaura reaction serves as an excellent example to illustrate the mechanism.

The catalytic cycle can be broken down into three primary steps:

-

Oxidative Addition: The active (NHC)Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step results in the formation of a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) is activated by a base. The resulting boronate species then transfers its organic group (Ar') to the palladium center, displacing the halide. This forms a new Pd(II) intermediate with both organic groups attached.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active (NHC)Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Overview

The following tables summarize the performance of this compound in various cross-coupling reactions with a selection of substrates, showcasing the catalyst's broad applicability and high efficiency.

Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 92[4] |

| 2 | 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 93[4] |

| 3 | 3-Chloroanisole | 2-Aminophenylboronic acid | K₃PO₄ | EtOH | 80 | - | 90[4] |

| 4 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 60 | - | >95[5] |

| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | THF | 60 | - | 98[5] |

Negishi Coupling of Aryl Halides with Organozinc Reagents

| Entry | Aryl Halide | Organozinc Reagent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-4-methylquinoline | MeZnCl | LiBr | THF | RT | 16 | 95[6] |

| 2 | 4-Bromobenzonitrile | EtZnBr | LiBr | THF | RT | 16 | 98 |

| 3 | 1-Bromo-4-fluorobenzene | i-PrZnBr | LiBr | THF | RT | 16 | 92 |

| 4 | 2-Chloropyridine | n-BuZnCl | LiCl | THF | RT | 16 | 96[7] |

| 5 | 3-Bromopyridine | sec-ButylZnBr | - | THF | RT | - | 91[8] |

Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Aniline | Cs₂CO₃ | Toluene (B28343) | 100 | - | 95[9] |

| 2 | 2-Chlorotoluene | Morpholine | KOt-Bu | Dioxane | 80 | - | 98 |

| 3 | 1-Chloro-3,5-dimethylbenzene | N-Methylaniline | KOt-Bu | Dioxane | 80 | - | 94 |

| 4 | Phenyl Benzoate (Ester) | Aniline | K₂CO₃ | DME | 110 | 16 | 96[10] |

| 5 | Phenyl Benzoate (Ester) | 2,6-Dimethylaniline | K₂CO₃ | DME | 110 | 16 | 96[10] |

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions using this compound.

General Procedure for Suzuki-Miyaura Coupling

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and this compound (0.5-3 mol%).[4][5]

-

Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add the degassed solvent (e.g., THF, dioxane, or ethanol) via syringe.[4][5]

-

Place the reaction vial in a preheated oil bath at the desired temperature (typically 60-110 °C) and stir for the required time (typically 2-24 hours).[4][5][11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

General Procedure for Negishi Coupling

Procedure:

-

Under an inert atmosphere, charge a dry reaction vial with this compound (1-3 mol%) and, if required, a lithium salt additive (e.g., LiCl or LiBr, 2.0 equiv relative to the organozinc reagent).

-

Add anhydrous THF via syringe and stir until the catalyst has dissolved.

-

Add the organozinc reagent (1.2-1.5 equiv) via syringe, followed by the aryl halide (1.0 equiv).

-

Stir the reaction at room temperature or heat to 60-70 °C for sterically hindered substrates.[3]

-

Monitor the reaction to completion by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Procedure:

-

To a reaction vial, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), a strong base (e.g., KOt-Bu or NaOt-Bu, 1.2-1.5 equiv), and this compound (1-3 mol%).[3][10]

-

Seal the vial, and purge with an inert gas.

-

Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the mixture with stirring at a temperature typically between 80-110 °C until the starting material is consumed, as indicated by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent, and wash the organic phase with brine.

-

Dry the organic layer, filter, and remove the solvent in vacuo.

-

Purify the product by flash chromatography.

Conclusion

The this compound catalyst has established itself as a robust and highly efficient tool for a variety of cross-coupling reactions that are central to modern organic synthesis and drug discovery. Its air and moisture stability, coupled with its high catalytic activity, allows for the reliable formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This guide provides the fundamental knowledge, quantitative data, and practical protocols to enable researchers to effectively utilize this powerful catalyst in their synthetic endeavors. The continued exploration of NHC-ligated palladium complexes like this compound promises to further expand the capabilities of cross-coupling chemistry.

References

- 1. PEPPSI - Wikipedia [en.wikipedia.org]

- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

Unveiling the Electronic and Steric Landscape of Pd-PEPPSI-IPr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium N-heterocyclic carbene (NHC) complex, Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation featuring a 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) ligand), has emerged as a powerhouse in modern cross-coupling catalysis. Its remarkable stability, high catalytic activity, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the core electronic and steric properties of this compound, offering a comprehensive resource for researchers seeking to understand and harness its full potential.

Electronic Properties: A Strong σ-Donor with Subtle Nuances

The IPr ligand is characterized by its potent σ-donating ability, which is a key contributor to the stability and reactivity of the this compound complex. This strong electron donation to the palladium center facilitates the oxidative addition step in the catalytic cycle and stabilizes the resulting Pd(II) intermediate.

While a precise Tolman Electronic Parameter (TEP) for the IPr ligand on the traditional Ni(CO)₃ scale is not extensively reported, comparative studies with other NHC and phosphine (B1218219) ligands provide valuable insights. N-heterocyclic carbenes, as a class, are stronger electron donors than most tertiary phosphines. Within the NHC family, the electronic differences are more subtle.[1][2] The unsaturated IPr ligand is a slightly stronger donor than its saturated counterpart, SIPr.[1] This enhanced donor capacity is attributed to the delocalization of the nitrogen lone pairs into the imidazole (B134444) ring, which increases the electron density at the carbene carbon.

The electronic environment of the palladium center in PEPPSI-type complexes can be further probed using computational methods. Density Functional Theory (DFT) calculations on the related [IPr#–PEPPSI] complex revealed that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the Pd-Cl bonds.[3] This suggests that these bonds are intimately involved in the electronic transformations during the catalytic cycle.

Steric Properties: A Bulky yet Flexible Shield

The steric bulk of the IPr ligand is a defining feature that profoundly influences the reactivity and selectivity of the this compound catalyst. The two bulky 2,6-diisopropylphenyl groups on the nitrogen atoms create a sterically hindered environment around the palladium center. This steric shield plays a crucial role in promoting reductive elimination, the final step in many cross-coupling reactions, by preventing catalyst decomposition pathways such as β-hydride elimination.

A quantitative measure of this steric hindrance is the percent buried volume (%Vbur), which calculates the percentage of the space around the metal center occupied by the ligand. The IPr ligand exhibits a significant percent buried volume, effectively encapsulating the palladium atom.

Quantitative Data Summary

The following tables summarize the key electronic and steric parameters for the IPr ligand in comparison to other common ligands.

Table 1: Comparative Electronic Properties

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Qualitative Donor Strength |

| P(t-Bu)₃ | 2056.1 | Very Strong |

| IPr | Not widely reported, but stronger than most phosphines | Very Strong |

| IMes | ~2051 (estimated from Ir complex)[4] | Very Strong |

| PCy₃ | 2064.1 | Strong |

| PPh₃ | 2068.9 | Moderate |

Note: TEP values are for Ni(CO)₃L complexes unless otherwise stated. A lower TEP value indicates a stronger electron-donating ligand.

Table 2: Comparative Steric Properties

| Ligand | Percent Buried Volume (%Vbur) |

| IPr | 52.1% (in [Cu(IPr)Cl]) |

| IPr | ~34-37% (depending on the metal and coordination)[5] |

| IPr# | 56.4% (in [Cu(IPr#)Cl])[6] |

| SIMes | ~33% |

| P(t-Bu)₃ | ~29% |

| PCy₃ | ~26% |

| PPh₃ | ~21% |

Note: %Vbur is a calculated value and can vary depending on the specific complex and computational method used.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the corresponding imidazolium (B1220033) salt with a palladium precursor in the presence of a base and 3-chloropyridine.[7] A general procedure is as follows:

-

Imidazolium Salt Synthesis: The IPr·HCl salt is synthesized by reacting 2,6-diisopropylaniline (B50358) with glyoxal (B1671930) and paraformaldehyde, followed by treatment with hydrochloric acid.

-

Complex Formation: In a Schlenk flask under an inert atmosphere, the IPr·HCl salt (1.1 equivalents), palladium(II) chloride (1.0 equivalent), and a base such as potassium carbonate (5.0 equivalents) are suspended in 3-chloropyridine.[3]

-

The mixture is heated to approximately 80 °C and stirred for 24 hours.[3]

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography or recrystallization to yield the this compound complex as a yellow crystalline solid.

Determination of Electronic Properties (Tolman Electronic Parameter Analogue)

While the direct synthesis of Ni(CO)₃(IPr) can be challenging, the relative electronic properties of NHC ligands can be determined by synthesizing and analyzing related transition metal carbonyl complexes, such as [(NHC)Ir(CO)₂Cl].[4][5]

-

Synthesis of [(IPr)Ir(cod)Cl]: [Ir(cod)Cl]₂ is reacted with the IPr·HCl salt and a base in a suitable solvent.

-

Carbonylation: The resulting [(IPr)Ir(cod)Cl] complex is dissolved in a solvent like dichloromethane (B109758) and exposed to an atmosphere of carbon monoxide.

-

IR Spectroscopy: The carbonyl stretching frequencies (νCO) of the resulting [(IPr)Ir(CO)₂Cl] complex are measured using infrared spectroscopy. Lower stretching frequencies indicate a more electron-donating NHC ligand.

Determination of Steric Properties (X-ray Crystallography for %Vbur)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound and for calculating its percent buried volume.[8][9]

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., dichloromethane/hexane).[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at low temperature (typically 100 K) to minimize thermal vibrations.[8]

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[8]

-

Percent Buried Volume Calculation: The refined crystallographic information file (CIF) is used as input for specialized software (e.g., SambVca) to calculate the percent buried volume of the IPr ligand.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: A simplified representation of a cross-coupling catalytic cycle.

Caption: Relationship between steric/electronic properties and catalyst performance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Theoretical Prediction of the Electronic Properties of Bidentate Ligands (HEP2) and Synthesis of Bis(N‑heterocyclic carbene) Silver and Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Advent of PEPPSI Catalysts: A Technical Guide to Their Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, a class of highly effective and user-friendly palladium-N-heterocyclic carbene (NHC) complexes. From their initial discovery to the development of subsequent generations, this document details the synthesis, mechanism of action, and broad applicability of PEPPSI catalysts in modern organic synthesis. Key quantitative data from seminal studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for their preparation and use in cornerstone cross-coupling reactions are provided. Visual diagrams generated using Graphviz illustrate the catalytic cycle and synthetic workflows, offering a clear and concise understanding of these powerful catalytic systems.

Introduction: The Need for Robust Cross-Coupling Catalysts

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] While early catalysts based on phosphine (B1218219) ligands were groundbreaking, they often suffered from air and moisture sensitivity, limiting their practicality.[2] This necessitated the development of more robust and user-friendly catalytic systems. N-heterocyclic carbenes (NHCs) emerged as a promising class of ligands due to their strong σ-donating properties, which form stable bonds with metal centers.[2]

In 2005, the research group of Professor Michael G. Organ introduced a novel class of palladium-NHC precatalysts known as PEPPSI catalysts.[3] The acronym stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation.[3] These catalysts were designed to be air- and moisture-stable, easy to synthesize and handle, and highly active in a variety of cross-coupling reactions.[3] The key innovation was the incorporation of a pyridine-based ligand, which stabilizes the palladium center in its precatalyst form but is readily displaced to initiate the catalytic cycle.

The Discovery and Evolution of PEPPSI Catalysts

The first generation of PEPPSI catalysts, exemplified by PEPPSI-IPr , featured an N-heterocyclic carbene ligand with bulky 2,6-diisopropylphenyl substituents. This steric bulk was found to be crucial for promoting the reductive elimination step in the catalytic cycle, leading to high turnover numbers. The synthesis of PEPPSI-IPr is straightforward and high-yielding, making it readily accessible.[3]

Building on the success of PEPPSI-IPr, further research led to the development of new generations of PEPPSI catalysts with modified NHC ligands to enhance their reactivity and scope. A notable advancement was the introduction of PEPPSI-IPent , which incorporates even bulkier 2,6-di(3-pentyl)phenyl groups on the NHC ligand.[4] This increased steric hindrance proved to be highly effective for challenging cross-coupling reactions, such as the synthesis of tetra-ortho-substituted biaryls.[4] More recently, the IPr#-PEPPSI catalyst, featuring a peralkylated IPr# framework, has been developed and commercialized, demonstrating broad applicability in a range of bond activations.[5]

Synthesis of PEPPSI Catalysts: Experimental Protocols

The synthesis of PEPPSI catalysts is generally straightforward, a key factor in their widespread adoption.[5] The general procedure involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with palladium(II) chloride and a base in a pyridine-based solvent.

General Synthesis of a PEPPSI Catalyst

References

- 1. rsc.org [rsc.org]

- 2. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEPPSI - Wikipedia [en.wikipedia.org]

- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]

- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pd-PEPPSI-IPr Complex

For Researchers, Scientists, and Drug Development Professionals

The Pd-PEPPSI-IPr complex, a cornerstone in modern synthetic chemistry, has emerged as a highly efficient and versatile precatalyst for a wide array of cross-coupling reactions. Its remarkable stability, coupled with its broad applicability, has made it an invaluable tool in academic research and industrial drug development. This guide provides an in-depth analysis of its structure, synthesis, and catalytic applications, supported by quantitative data and detailed experimental protocols.

IUPAC Nomenclature

The formal IUPAC name for the this compound complex is --INVALID-LINK--palladium(II) dichloride [1]. An alternative nomenclature provided by PubChem is 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;3-chloropyridine (B48278);dichloropalladium[2]. The acronym "PEPPSI" stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, highlighting the crucial role of the pyridine (B92270) ligand in its stability and catalytic activity[3][4][5].

Core Structure and Properties

The this compound complex is an organopalladium compound featuring a central palladium(II) atom coordinated to an N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), a 3-chloropyridine ligand, and two chloride ligands[3][4]. This specific arrangement confers exceptional stability to the complex, making it resistant to air and moisture, a significant advantage over many other palladium catalysts[3][4][6]. The bulky IPr ligand plays a critical role in promoting reductive elimination, a key step in the catalytic cycle, thereby enhancing reaction rates and turnover numbers[4].

Synthesis of the this compound Complex

The synthesis of Pd-PEPPSI-type catalysts is relatively straightforward and can be achieved in high yields. The general procedure involves the reaction of an imidazolium (B1220033) salt with palladium(II) chloride and a base in a pyridine-based solvent[3].

A representative synthetic protocol for a related [IPr#–PEPPSI] complex is as follows:

An oven-dried 10 mL vial equipped with a stir bar is charged with IPr#HCl (1.1 equivalents), PdCl₂ (1.0 equivalent), and K₂CO₃ (5.0 equivalents). 3-Chloropyridine is added as the solvent, and the reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) (DCM) and filtered to remove solids. The filtrate is then concentrated under high vacuum to remove the 3-chloropyridine, yielding the desired complex[7][8].

// Nodes Imidazolium_Salt [label="Imidazolium Salt\n(IPr.HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdCl2 [label="Palladium(II) Chloride\n(PdCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3-Chloropyridine\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="Reaction at 80°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_PEPPSI_IPr [label="this compound\nComplex", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Imidazolium_Salt -> Reaction_Vessel; PdCl2 -> Reaction_Vessel; Base -> Reaction_Vessel; Solvent -> Reaction_Vessel; Reaction_Vessel -> Pd_PEPPSI_IPr [label="High Yield"]; } dot

Catalytic Applications and Performance Data

The this compound complex is a precatalyst, meaning the palladium(II) center must be reduced to palladium(0) in situ to initiate the catalytic cycle[3][9]. This activation is typically achieved by one of the coupling partners, such as an organoboron reagent in Suzuki-Miyaura coupling[3]. It has demonstrated high efficacy in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions[3][4][10].

Table 1: Performance of this compound in Suzuki-Miyaura Cross-Coupling of Amides [6]

| Entry | Amide Substrate | Arylboronic Acid | Yield (%) |

| 1 | N-Boc-pyrrolidinone | Phenylboronic acid | 95 |

| 2 | N-Boc-piperidone | 4-Methoxyphenylboronic acid | 92 |

| 3 | N-Ts-indole | Phenylboronic acid | 85 |

| 4 | N-Glutarimide | 4-Tolylboronic acid | 98 |

Table 2: Crystallographic and Structural Data for PEPPSI-Type Complexes [7][11][12]

| Complex | %Vbur | Pd–CNHC (Å) | Pd–Npy (Å) | Pd–Cl (Å) |

| [IPr#–PEPPSI] (molecule-1) | 40.2 | 1.978(4) | 2.119(4) | 2.285(1), 2.300(1) |

| [IPr#–PEPPSI] (molecule-2) | 38.2 | 1.965(4) | 2.114(4) | 2.301(1), 2.302(1) |

| [IPr–PEPPSI] | 34.8 | 1.969(3) | 2.137(3) | 2.290(9), 2.298(7) |

| [IPent–PEPPSI] | 38.3 | 1.975(3) | 2.097(2) | 2.2868(9), 2.3033(9) |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Amides [6]

To a reaction vessel is added the amide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and this compound (1-3 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination [4][9]

In an inert atmosphere glovebox, an oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), and the this compound catalyst (1-2 mol%). The tube is sealed, removed from the glovebox, and placed in a preheated oil bath. The reaction is stirred for the designated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.

// Nodes Precatalyst [label="Pd(II)-PEPPSI-IPr", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Catalyst [label="Pd(0)Lₙ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative\nAddition", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elimination [label="Reductive\nElimination", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Ar_Pd_X [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar_Pd_R [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; R_M [label="R-M", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Precatalyst -> Active_Catalyst [label="Activation\n(Reduction)"]; Active_Catalyst -> Oxidative_Addition; ArX -> Oxidative_Addition; Oxidative_Addition -> Ar_Pd_X; Ar_Pd_X -> Transmetalation; R_M -> Transmetalation; Transmetalation -> Ar_Pd_R; Ar_Pd_R -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Active_Catalyst [label="Regeneration"]; } dot

Conclusion

The this compound complex stands as a testament to the power of rational catalyst design. Its robustness, high catalytic activity, and operational simplicity have solidified its place as a preferred catalyst in both academic and industrial settings for the synthesis of complex organic molecules. The detailed information provided in this guide serves as a valuable resource for researchers and professionals seeking to leverage the full potential of this exceptional catalyst in their synthetic endeavors.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C32H41Cl3N3Pd- | CID 58915006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PEPPSI - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 7. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide on Pd-PEPPSI-IPr Catalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pd-PEPPSI-IPr catalyst, a prominent member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family.[1] Developed by Professor Michael G. Organ and his team, these catalysts are known for their exceptional stability in the presence of air and moisture, making them highly user-friendly for a variety of chemical transformations.[1][2]

Core Properties and Molecular Structure

This compound, chemically known as --INVALID-LINK--palladium(II) dichloride, is an organometallic complex featuring a central palladium atom.[3] This precatalyst contains palladium in the +2 oxidation state, which is reduced in situ to the active Pd(0) form to enter the catalytic cycle.[1] The structure includes a bulky N-heterocyclic carbene (NHC) ligand, IPr, which enhances catalytic activity and stability, and a "throw-away" 3-chloropyridine (B48278) ligand that facilitates the initiation of the catalytic process.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₃₂H₄₀Cl₃N₃Pd | [3][4][5] |

| Molecular Weight | 679.46 g/mol | [3][5] |

| CAS Number | 905459-27-0 | [4][5] |

| Appearance | Off-white to yellow-orange crystalline powder | [3][4] |

| Melting Point | 230 °C | [3] |

| Theoretical Metal Content | 16% (Palladium) | [4] |

| Purity | ≥98% | [5] |

Applications in Organic Synthesis

This compound is a versatile catalyst widely employed in numerous cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of pharmaceuticals and functional materials.[6] Its high reactivity and operational simplicity have made it a preferred choice for reactions such as:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[3][7][8]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[2][3]

-

Negishi Coupling: Carbon-carbon bond formation between organozinc compounds and organic halides.[3]

-

Kumada-Tamao-Corriu Coupling: Carbon-carbon bond formation involving Grignard reagents.[3]

-

Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.[9]

-

Sonogashira Coupling: Carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide.[9]

The catalyst's effectiveness extends to the cross-coupling of amides via N-C bond activation, offering a significant improvement over traditional palladium-phosphine catalyst systems.[7][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Amides

The following provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound, based on established literature.[7][8]

Materials:

-

This compound catalyst

-

Amide substrate (e.g., N-Boc carbamates, N-Ts amides)

-

Arylboronic acid

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., Tetrahydrofuran, THF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: A reaction vessel (e.g., a Schlenk tube) is charged with the amide substrate, the arylboronic acid, and the base.

-

Catalyst Addition: The this compound catalyst is added to the reaction mixture. Due to its stability, the catalyst can be handled in the air.[1][2]

-

Solvent Addition: The solvent is added to the reaction vessel.

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas. This is typically achieved by several cycles of vacuum and backfilling with nitrogen or argon.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a designated period, or until the reaction is complete as monitored by techniques such as TLC or GC-MS.[7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to a standard aqueous work-up and purification by column chromatography to isolate the desired cross-coupled product.

Optimization studies have shown that THF and K₂CO₃ are often the most effective solvent and base, respectively, for this type of transformation.[7]

Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the generalized catalytic cycle for a cross-coupling reaction initiated by a this compound precatalyst and a typical experimental workflow.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Caption: A typical experimental workflow for cross-coupling.

References

- 1. PEPPSI - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. americanelements.com [americanelements.com]

- 4. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]

- 5. chemscene.com [chemscene.com]

- 6. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Role of the N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPr.

An In-depth Technical Guide on the Core Role of the N-heterocyclic Carbene (NHC) Ligand in Pd-PEPPSI-IPr

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The development of robust, efficient, and user-friendly catalyst systems is paramount for their application in academic research and large-scale industrial processes.[1] Among the most successful and versatile catalysts developed in recent years is the family of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes.[2][3]

Specifically, the this compound complex, featuring the N-heterocyclic carbene (NHC) ligand 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), has emerged as a powerhouse in the field.[4][5] This technical guide delves into the pivotal role of the IPr ligand in defining the structure, stability, and catalytic prowess of the this compound complex. We will explore its mechanism of action, present key structural and performance data, and provide detailed experimental protocols for its synthesis and application.

The this compound Precatalyst: Structure and Stability

The this compound complex, with the chemical formula [PdCl₂(IPr)(3-chloropyridine)], is a well-defined Pd(II) organometallic compound.[6] The name "PEPPSI" aptly describes the function of the 3-chloropyridine (B48278) ligand, which enhances the precatalyst's preparation, provides exceptional stability, and facilitates its initiation into the active catalytic species.[3]

A key advantage of the this compound complex is its remarkable stability under ambient conditions. Unlike many traditional palladium catalysts, such as those based on phosphine (B1218219) ligands, this compound is stable to air and moisture, allowing it to be handled on the benchtop without the need for an inert atmosphere.[3][7] This robustness extends to thermal stability; the complex can be heated in solvents like dimethylsulfoxide at 120°C for extended periods without significant decomposition.[3] This stability simplifies its storage, handling, and application, making it highly attractive for both discovery and process chemistry.

The geometry at the palladium center is square planar, a common configuration for Pd(II) complexes.[1] The core components are the central palladium atom, the strongly bound IPr ligand, a labile 3-chloropyridine "throw-away" ligand, and two chloride anions.

The Core Role of the IPr Ligand

The exceptional performance of the this compound catalyst is fundamentally dictated by the unique electronic and steric properties of the IPr ligand. NHCs, in general, are prized for their strong σ-donating capabilities and tunable steric profiles.[1][8]

Strong σ-Donation

The IPr ligand is a powerful neutral two-electron donor, forming a very strong σ-bond with the palladium center.[9][10] This has two critical consequences:

-

Enhanced Stability: The strength of the Pd-C(NHC) bond prevents ligand dissociation, which is a common pathway for catalyst decomposition in systems with more labile ligands like phosphines. This contributes significantly to the overall robustness of the catalyst.

-

Facilitation of Oxidative Addition: By donating significant electron density to the palladium center, the IPr ligand makes the metal more nucleophilic. This increased electron density facilitates the crucial first step of most cross-coupling catalytic cycles: the oxidative addition of the electrophile (e.g., an aryl halide) to the Pd(0) center.[1][8]

Tunable Steric Hindrance

The IPr ligand is characterized by its bulky 2,6-diisopropylphenyl "wingtips." This steric bulk is not a passive feature; it actively participates in and enhances the catalytic process.

-

Promotion of Reductive Elimination: The steric pressure exerted by the bulky IPr ligand on the other ligands coordinated to the palladium center is believed to accelerate the final, product-forming step of the catalytic cycle—reductive elimination. This step is often rate-limiting, and facilitating it leads to higher turnover numbers (TONs) and overall reaction efficiency.[3]

-

Stabilization of the Active Species: The steric bulk helps to create a protective pocket around the palladium atom, shielding it from potential deactivating pathways and promoting the formation of the desired monoligated Pd(0)-NHC active species.[11]

The Catalytic Cycle: From Precatalyst to Product

This compound is a Pd(II) precatalyst and must first be reduced in situ to the catalytically active Pd(0) species.[12] This activation step involves the displacement of the 3-chloropyridine ligand and the reduction of the metal center, typically by an organometallic reagent (in Suzuki, Negishi, or Kumada couplings) or another component of the reaction mixture.[12] Once the active [(IPr)Pd(0)] species is formed, it enters the catalytic cycle.

The cycle for a Suzuki-Miyaura coupling proceeds as follows:

-

Precatalyst Activation: The Pd(II)-PEPPSI-IPr complex is reduced to the active Pd(0)(IPr) species.

-

Oxidative Addition: The aryl halide (Ar-X) adds to the electron-rich Pd(0) center to form a Pd(II) intermediate. The strong σ-donating nature of the IPr ligand facilitates this step.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid, activated by a base) transfers its organic group (R) to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium, forming the desired product (Ar-R) and regenerating the active Pd(0)(IPr) catalyst. The steric bulk of the IPr ligand promotes this final, crucial step.[3]

Quantitative Data

The structural parameters of PEPPSI complexes, determined by X-ray crystallography, provide quantitative insight into the bonding and steric environment around the palladium center.

| Parameter | [IPr-PEPPSI][11] | [IPr#-PEPPSI] (Molecule 1)[13] | [IPent-PEPPSI][13] |

| Pd–C(NHC) Bond Length (Å) | 1.969(3) | 1.978(4) | 1.975(3) |

| Pd–N(Pyridine) Bond Length (Å) | 2.137(3) | 2.119(4) | 2.097(2) |

| Pd–Cl Bond Lengths (Å) | 1.290(9), 1.298(7) | 2.285(1), 2.300(1) | 2.2868(9), 2.3033(9) |

| C(NHC)–Pd–N(Pyridine) Angle (°) | ~180 (trans) | 177.99[11] | Not Reported |

| C(NHC)–Pd–Cl Angles (°) | 91.5(9), 87.2(9)[1] | 88.8(1), 91.5(1) | 90.5(1), 90.3(1)[1] |

The Pd-C(NHC) bond is consistently short and strong across different PEPPSI complexes, highlighting the robust connection provided by the NHC ligand. Computational studies further quantify this, showing a much stronger Wiberg bond order for the Pd–C(carbene) bond (e.g., 0.6801 for [IPr#-PEPPSI]) compared to the Pd–N(pyridine) bond (0.3099), indicating the latter's role as a more easily dissociable "throw-away" ligand.[1]

The catalytic efficiency of this compound is demonstrated across a wide array of challenging cross-coupling reactions.

| Reaction Type | Electrophile | Nucleophile | Yield (%) | Reference |

| Acyl Suzuki Coupling | N-Boc-4-MeO-Ph-amide | PhB(OH)₂ | 95 | [1] |

| Acyl Ester Suzuki Coupling | 4-MeO-Ph-benzoate | PhB(OH)₂ | 94 | [1] |

| C-Cl Suzuki Coupling | 4-Cl-Ph-COMe | PhB(OH)₂ | 96 | [1] |

| Buchwald-Hartwig Amination | 4-Cl-Ph-CF₃ | Morpholine | 95 | [1] |

| Murahashi-Feringa Coupling | 4-Br-Ph-OMe | n-BuLi/ZnCl₂ | 92 | [1] |

| Ketone α-Arylation | 4-Br-Ph-CF₃ | Acetophenone | 93 | [1] |

These results showcase the broad applicability and high efficiency of the PEPPSI-IPr architecture in forging a variety of chemical bonds, including those involving traditionally challenging substrates like amides and aryl chlorides.[1][7]

Experimental Protocols

Synthesis of this compound Complex

This protocol is adapted from the original literature describing the synthesis of PEPPSI-type catalysts.[2]

Reagents and Equipment:

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

3-Chloropyridine (as solvent and ligand)

-

Round-bottom flask with stir bar

-

Heating mantle with temperature control

-

Standard glassware for workup and purification (e.g., sintered glass funnel, flasks)

-

Solvents for washing (e.g., water, pentane)

Procedure:

-

To a round-bottom flask, add the imidazolium (B1220033) salt (IPr·HCl), palladium(II) chloride, and potassium carbonate.

-

Add 3-chloropyridine to the flask to act as both the solvent and the ancillary ligand.

-

Stir the mixture vigorously at 80 °C for approximately 16-24 hours under an air atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product can be isolated by filtration, followed by thorough washing with water and a non-polar organic solvent like pentane (B18724) to remove unreacted starting materials and impurities.

-

The resulting yellow crystalline solid is the this compound complex, which can be dried under vacuum. The reported yield for this type of synthesis is typically very high (97–98%).[2]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example for the use of this compound in a Suzuki-Miyaura reaction.[7]

Reagents and Equipment:

-

Aryl halide (e.g., aryl bromide or chloride)

-

Arylboronic acid

-

This compound (typically 1-3 mol%)

-

Base (e.g., K₂CO₃, KOt-Bu)

-

Solvent (e.g., THF, isopropanol, DME)

-

Reaction vessel (e.g., Schlenk tube or vial) with stir bar

-

Inert atmosphere setup (optional, but recommended for optimal results, as the active species is air-sensitive)[12]

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and the this compound catalyst (0.01-0.03 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-110 °C, depending on the substrates) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

-

Separate the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Conclusion

The N-heterocyclic carbene (NHC) ligand is the cornerstone of the this compound catalyst's success. Its dual role as a strong σ-donor and a sterically demanding scaffold imparts exceptional stability to the precatalyst while simultaneously enhancing the key elementary steps of the catalytic cycle. The strong Pd-C bond prevents catalyst decomposition, while the ligand's electron-donating character and steric bulk synergistically promote the oxidative addition and reductive elimination steps, respectively. This combination results in a highly active, versatile, and operationally simple catalyst that has proven effective for a vast range of cross-coupling reactions. The principles embodied by the IPr ligand in the PEPPSI framework continue to guide the design of next-generation catalysts, ensuring their central role in advancing chemical synthesis for years to come.

References

- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEPPSI - Wikipedia [en.wikipedia.org]

- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]

- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Activating Palladium(II) Precatalysts: A Technical Guide to the Pd(II) to Pd(0) Reduction

For Researchers, Scientists, and Drug Development Professionals

The transition from a stable Palladium(II) precatalyst to the catalytically active Palladium(0) species is a critical and often rate-determining step in a multitude of cross-coupling reactions that are fundamental to modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. A thorough understanding and control of this activation process are paramount for optimizing reaction efficiency, minimizing side reactions, and ensuring reproducibility. This in-depth technical guide provides a comprehensive overview of the core principles governing the reduction of Pd(II) to Pd(0), detailing the mechanistic pathways, experimental monitoring techniques, and the influence of various reaction parameters.

Mechanistic Pathways of Pd(II) Precatalyst Activation

The reduction of Pd(II) to Pd(0) can proceed through several distinct mechanistic pathways, often influenced by the nature of the precatalyst, the ligands, the reducing agent, and the reaction conditions. The three primary pathways are:

-

Reductive Elimination: This is a common pathway for many well-defined precatalysts, such as the widely used Buchwald palladacycles.[1] In this process, a base promotes the deprotonation of a ligand, which is followed by the reductive elimination of a C-N or C-O bond, generating the active L-Pd(0) species.[1]

-

Solvent-Assisted Reduction: Alcohols are frequently employed as solvents in cross-coupling reactions and can also act as reducing agents. This pathway often involves the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to produce a palladium hydride species, which then reductively eliminates to yield Pd(0).[2]

-

Reduction by Reaction Components: Other components in the reaction mixture can also facilitate the reduction. This includes:

-

Phosphine (B1218219) Ligands: Electron-rich phosphine ligands can themselves be oxidized, leading to the reduction of the Pd(II) center. This process is often facilitated by the presence of water or amines.[3][4]

-

Organometallic Reagents: In reactions like the Suzuki-Miyaura coupling, the organoboron reagent can participate in the reduction of the Pd(II) precatalyst.

-

Bases and other additives: The choice of base can significantly impact the rate and mechanism of reduction. Strong bases can deprotonate other reaction components, which then act as the reducing agent.

-

dot

Figure 1. Major mechanistic pathways for the activation of Pd(II) precatalysts to Pd(0).

Experimental Protocols for Monitoring Pd(II) Reduction

Real-time monitoring of the Pd(II) to Pd(0) reduction is crucial for mechanistic studies and reaction optimization. Two powerful in-situ techniques are commonly employed: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Monitoring by ³¹P NMR Spectroscopy

³¹P NMR is an invaluable tool for tracking the fate of phosphorus-containing ligands and, by extension, the palladium species they are coordinated to. Different palladium-phosphine complexes exhibit distinct chemical shifts, allowing for the quantification of various species over time.

Experimental Protocol:

-

Sample Preparation:

-

In a nitrogen-filled glovebox, prepare a stock solution of the Pd(II) precatalyst and the phosphine ligand in a deuterated solvent (e.g., toluene-d₈, THF-d₈).

-

In a separate vial, prepare a solution of the reducing agent (e.g., base, organometallic reagent) in the same deuterated solvent.

-

Transfer a known volume of the precatalyst/ligand solution to an NMR tube fitted with a J. Young valve.

-

-

Data Acquisition:

-

Acquire an initial ³¹P NMR spectrum of the precatalyst solution to establish the starting point (t=0).

-

Inject the reducing agent solution into the NMR tube via syringe.

-

Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the Pd(II) precatalyst, any intermediates, and the final Pd(0) species.

-

Plot the concentration of each species as a function of time to obtain kinetic profiles.

-

dot

References

A Comprehensive Technical Guide to Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II) complexes, focusing on the widely utilized PEPPSI™-IPr catalyst. This guide will cover its chemical properties, synthesis, and detailed applications in key cross-coupling reactions, complete with experimental protocols and quantitative data.

Introduction

The palladium complex featuring the N-heterocyclic carbene (NHC) ligand 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) has become an indispensable tool in modern organic synthesis. Its high stability, efficiency, and broad functional group tolerance make it a catalyst of choice for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science. This guide focuses on two commercially available and extensively studied forms of this catalyst.

Catalyst Identification and Properties

While the user's query refers to "Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II)," two closely related and commonly used derivatives are prevalent in the literature and commercial supply.

-

Dichloro--INVALID-LINK--palladium(II) (PEPPSI™-IPr) : This monomeric complex is arguably the most common variant. The 3-chloropyridyl ligand enhances the catalyst's stability and facilitates its initiation.[1][2][3] It is known for its remarkable stability to air and moisture, allowing for easy handling without the need for a glovebox.[4][5]

-

Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) dimer : This dimeric form is another stable precatalyst used in various cross-coupling reactions.[6]

| Property | Dichloro--INVALID-LINK--palladium(II) | Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) dimer |

| Synonyms | PEPPSI™-IPr, Organ's Catalyst | [(IPr)PdCl₂]₂ |

| CAS Number | 905459-27-0[7][8] | 444910-17-2[6][9] |

| Molecular Formula | C₃₂H₄₀Cl₃N₃Pd[8] | C₅₄H₇₂Cl₄N₄Pd₂[6] |

| Molecular Weight | 679.46 g/mol [8] | 1131.83 g/mol [6] |

| Appearance | White to light yellow powder/crystal[7] | Orange to tan powder[10] |

Synthesis of PEPPSI™-IPr Catalyst

The PEPPSI™-IPr catalyst can be synthesized in a straightforward, high-yielding procedure.[3]

Experimental Protocol: Synthesis of PEPPSI™-IPr [3][11]

-

To a reaction vial equipped with a stir bar, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (1.1 equivalents), palladium(II) chloride (PdCl₂) (1.0 equivalent), and potassium carbonate (K₂CO₃) (5.0 equivalents).

-

Add 3-chloropyridine (B48278) as the solvent.

-

Stir the reaction mixture vigorously at 80°C for 16-24 hours in the air.

-

After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (DCM) and filter to remove solid residues.

-

Concentrate the filtrate under high vacuum to remove the 3-chloropyridine.

-

The resulting solid is the PEPPSI™-IPr catalyst, which can be further purified if necessary. This synthesis typically results in a high yield (around 82-98%).[3][11]

Applications in Cross-Coupling Reactions

PEPPSI™-IPr is a versatile precatalyst that, upon in-situ reduction to Pd(0), actively catalyzes a wide range of cross-coupling reactions.[12] Below are detailed protocols for some of the most significant transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. PEPPSI™-IPr is highly effective for coupling aryl chlorides and bromides with boronic acids.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid [12][13]

-

In a reaction vial, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) or potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

-

Add the PEPPSI™-IPr catalyst (typically 0.5-2 mol%).

-

Add the solvent (e.g., dioxane, THF, or isopropanol, ~0.5 M).

-

Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

-

Stir the mixture at the desired temperature (room temperature to 80°C) until the reaction is complete (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling with PEPPSI™-IPr

| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 0.5 | 92[13] |

| 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 0.2 | 93[13] |

| 3-Chloroanisole | 2-Aminophenylboronic acid | K₃PO₄ | Dioxane | 80 | 1.0 | 90[13] |

| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 0.5 | 98[13] |

| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 60 | 1 | 91 (microwave, solvent-free)[14] |

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. PEPPSI™-IPr excels in coupling aryl chlorides and bromides with a diverse range of amines.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride [12]

-

To a reaction vial, add PEPPSI™-IPr (1-3 mol%) and a strong base such as potassium tert-butoxide (KOt-Bu, 1.2 mmol).

-

Add the amine (1.2 mmol) neat with rapid stirring to activate the precatalyst.

-

Add the aryl chloride (1.0 mmol) followed by the solvent (e.g., dioxane or toluene, ~0.5 M).

-

Seal the vial, purge with an inert gas, and heat to the desired temperature (typically 80-110°C).

-

Monitor the reaction until completion.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Quantitative Data for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |

| 4-Chlorotoluene | Morpholine | KOt-Bu | Dioxane | 100 | 1 | >95 |

| 4-Chloroacetophenone | Aniline | Cs₂CO₃ | Dioxane | 80 | 1 | High Yield[17] |

| 2-Bromopyridine | Aniline | KOt-Bu | Toluene | 100 | 2 | >95 |

| 1-Bromo-4-methoxybenzene | N-Methylaniline | KOt-Bu | Toluene | 80 | 1 | >95 |

Note: Specific yield data for a broad range of substrates with PEPPSI-IPr in Buchwald-Hartwig amination is often presented in graphical form in the literature; the table represents typical high-yielding examples.

The Negishi coupling allows for the formation of C-C bonds between organozinc reagents and organic halides. PEPPSI™-IPr is a highly efficient catalyst for this transformation, particularly with alkylzinc reagents.[4][18]

Experimental Protocol: Negishi Coupling of an Aryl Bromide with an Alkylzinc Reagent [12]

-

In a flame-dried, inert gas-purged flask, dissolve the aryl bromide (1.0 mmol) and PEPPSI™-IPr (1-2 mol%) in an anhydrous solvent like THF or DME.

-

Add the organozinc reagent (1.2-1.5 equivalents, typically as a solution in a suitable solvent).

-

Stir the reaction at room temperature or gently heat (e.g., 60-70°C) if necessary for sterically hindered substrates.[12]

-

Monitor the reaction by TLC or GC/MS.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Quantitative Data for Negishi Coupling